2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
CEP-1347 acts as a selective inhibitor of JNK signaling pathway by binding to the ATP-binding site of JNK. This leads to the inhibition of JNK-mediated phosphorylation of c-Jun and other downstream targets, resulting in the suppression of apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have significant biochemical and physiological effects in various preclinical models of neurological disorders. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra in a rat model of Parkinson's disease, improve cognitive function in a mouse model of Alzheimer's disease, and reduce the accumulation of mutant huntingtin protein in a mouse model of Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CEP-1347 in lab experiments include its selective inhibition of JNK signaling pathway, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using CEP-1347 in lab experiments include its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the development of CEP-1347 as a potential therapeutic agent for neurological disorders. These include the optimization of its pharmacokinetic properties, the development of more potent analogs, the investigation of its efficacy in combination with other drugs, and the evaluation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, CEP-1347 is a small molecule inhibitor that has shown promising therapeutic potential in various neurological disorders. Its selective inhibition of JNK signaling pathway and low toxicity make it an attractive candidate for further development. However, further optimization and evaluation in clinical trials are necessary to determine its safety and efficacy.
Métodos De Síntesis
CEP-1347 can be synthesized using a multi-step synthetic route that involves the condensation of 2-chloro-4-pyridinecarboxylic acid with 2-diethylaminoethylamine, followed by N-alkylation with 2-methylpropylamine. The resulting compound is then chlorinated to yield CEP-1347.
Aplicaciones Científicas De Investigación
CEP-1347 has been studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in the pathogenesis of these disorders.
Propiedades
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN3O/c1-5-19(6-2)9-10-20(12-13(3)4)16(21)14-7-8-18-15(17)11-14/h7-8,11,13H,5-6,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKTZUPXHACILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC(C)C)C(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.